2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c19-15-6-3-7-16(20)17(15)18(23)21-9-11-26(24,25)22-10-8-13-4-1-2-5-14(13)12-22/h1-7H,8-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWINYZRRZFLDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of 2,6-Difluorobenzoic Acid
Treatment of 2,6-difluorobenzoic acid with thionyl chloride (SOCl₂) under reflux generates the corresponding acid chloride. Optimal conditions (5:1 SOCl₂-to-acid molar ratio, 70°C, 3 h) achieve >95% conversion, as evidenced by FT-IR loss of the carboxylic O–H stretch (3000–2500 cm⁻¹) and emergence of C=O vibration at 1775 cm⁻¹.
Reaction Scheme:
$$ \text{2,6-F}2\text{C}6\text{H}3\text{COOH} + \text{SOCl}2 \rightarrow \text{2,6-F}2\text{C}6\text{H}3\text{COCl} + \text{SO}2 + \text{HCl} $$
Synthesis of 2-Sulfonylethyl-1,2,3,4-Tetrahydroisoquinoline
Scandium Triflate-Catalyzed Sulfonylation
Patent CN103102304A details a scalable method for N-sulfonyl tetrahydroisoquinoline synthesis:
- Substrate Preparation : 3,4-Dimethoxybenzyl alcohol reacts with sulfonyl aziridines (e.g., 2-aryl-1-sulfonylaziridines) in dichloroethane.
- Catalysis : Scandium triflate (10 mol%) enables ring-opening cyclization at 84°C, forming the tetrahydroisoquinoline core with simultaneous sulfonylation.
- Workup : Aqueous extraction and column chromatography (petroleum ether/EtOAc 10:1) yield 69–74% pure product.
Example Conditions (Patent CN103102304A, Example 4):
| Parameter | Value |
|---|---|
| Catalyst | Sc(OTf)₃ (0.025 mmol) |
| Solvent | ClCH₂CH₂Cl (3 mL) |
| Temperature | 84°C |
| Time | 15 h |
| Yield | 74% |
Copper-Mediated Radical Cyclization
PMC6767998 reports a radical-based approach for benzimidazo-isoquinoline sulfonates:
- Substrates : 1-(2-Phenyl-1H-benzimidazol-1-yl)propenones and S-methyl methanesulfonothioates.
- Conditions : CuBr₂ (10 mol%), TBHP oxidant, DCE solvent, 110°C, 10 h.
- Mechanism : tert-Butoxyl radical initiates sulfonylthioate cleavage, followed by radical addition, cyclization, and oxidation to yield sulfonated heterocycles.
Fragment Coupling: Amide Bond Formation
Carbodiimide-Mediated Coupling
The benzoyl chloride (Fragment A) reacts with 2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylamine (Fragment B) using HOBt/EDCI in dichloromethane:
- Activation : EDCI (1.2 equiv) and HOBt (1.1 equiv) pre-activate the acid chloride at 0°C.
- Amine Addition : Fragment B (1.0 equiv) is added dropwise, stirred at 25°C for 12 h.
- Purification : Silica gel chromatography (hexane/EtOAc 4:1) isolates the amide in 68% yield.
Critical Parameters:
- Moisture-free conditions prevent HCl liberation and side reactions.
- Stoichiometric HOBt suppresses racemization.
Analytical Characterization
Spectroscopic Validation
Crystallographic Data (Example 1, CN110746322A)
- Crystal System : Monoclinic, space group P2₁/c.
- Unit Cell : a = 12.45 Å, b = 7.89 Å, c = 15.20 Å, β = 102.3°.
- R-Factor : 0.041, confirming sulfonamide geometry and fluorine substituent positions.
Reaction Optimization and Yield Maximization
Solvent Effects on Sulfonylation
Comparative studies (PMC6767998) demonstrate solvent polarity impacts cyclization efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DCE | 10.4 | 74 |
| THF | 7.5 | 58 |
| Toluene | 2.4 | 42 |
Polar aprotic solvents stabilize transition states, enhancing sulfonyl radical intermediates.
Industrial-Scale Considerations
Solvent Recycling (CN110746322A)
- DMF Recovery : Distillation reclaims >85% solvent from S1 and S2 steps, reducing waste.
- Cost Analysis : Recycling lowers raw material costs by 23% per kilogram of product.
Applications and Biological Relevance
While pharmacological data for the target compound remains undisclosed, structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and benzamide positions.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent at ambient temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iminium ions, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied as a potential inhibitor of enzymes such as aldo-keto reductase AKR1C3, which is a target in cancer research.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of AKR1C3, the compound binds to the enzyme’s active site, preventing the conversion of substrates involved in cancer cell proliferation . This interaction is facilitated by the compound’s sulfonyl and benzamide groups, which form key interactions with the enzyme.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid: Another potent inhibitor of AKR1C3 with a similar sulfonyl group.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(piperidine-1-sulfonyl)benzamide]: A structurally related compound with potential medicinal applications.
Uniqueness
2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is unique due to its combination of a dihydroisoquinoline core, sulfonyl group, and difluorobenzamide moiety. This unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, making it a valuable molecule for research and development.
Biological Activity
2,6-Difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a difluorobenzamide structure linked to a tetrahydroisoquinoline moiety. Its molecular formula and weight are critical for understanding its pharmacokinetic properties. The presence of fluorine atoms significantly influences the compound's lipophilicity and receptor binding capabilities.
The biological activity of 2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound is believed to act on orexin receptors, which are implicated in regulating sleep-wake cycles and appetite. Its antagonistic properties may offer therapeutic benefits for conditions such as obesity and sleep disorders .
- Enzyme Modulation : Preliminary studies suggest that it may inhibit certain enzymes associated with neurological disorders, potentially offering neuroprotective effects.
In Vitro Studies
Research has demonstrated that derivatives of tetrahydroisoquinoline exhibit significant biological activities. For instance:
- Antiviral Activity : A related compound showed effective suppression of SARS-CoV-2 replication in vitro, indicating that modifications in the tetrahydroisoquinoline structure can lead to enhanced antiviral properties. The half-maximal effective concentration (EC50) was reported at 3.15 μM with a selective index exceeding 63.49 .
| Compound | EC50 (µM) | Selective Index |
|---|---|---|
| Tetrahydroisoquinoline Derivative | 3.15 | >63.49 |
| Chloroquine (CQ) | 44.90 | 2.94 |
Pharmacological Applications
The compound's potential applications extend beyond antiviral activity:
- Neurodegenerative Disorders : Due to its interaction with orexin receptors, it may help manage symptoms associated with neurodegenerative diseases like Alzheimer's and Parkinson's .
- Pain Management : The modulation of orexin may also contribute to alleviating pain associated with conditions such as fibromyalgia and migraines .
Case Studies
- Orexin Receptor Antagonism : A study highlighted the efficacy of tetrahydroisoquinoline derivatives in modulating orexin receptors, demonstrating potential for treating sleep disorders .
- Antiviral Research : In a comparative study against established antiviral agents, the tetrahydroisoquinoline derivative exhibited superior activity against SARS-CoV-2 compared to chloroquine .
Q & A
Q. What are the recommended synthetic routes for 2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves multi-step synthesis starting with sulfonylation of tetrahydroisoquinoline derivatives. For example, analogous compounds (e.g., in ) are synthesized via sulfonyl chloride intermediates reacting with amine-containing substrates under reflux conditions. Optimization may include adjusting solvent polarity (e.g., ethanol or DCM), acid catalysts (e.g., glacial acetic acid ), and reaction time (4–8 hours). Monitoring via TLC or HPLC ensures intermediate purity.
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Structural confirmation requires a combination of:
- NMR (1H/13C, 19F) to verify fluorine positions and sulfonyl/amide linkages.
- X-ray crystallography (as in ) for absolute configuration determination, especially for chiral centers.
- HRMS for molecular weight validation.
- FT-IR to confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Methodology : Solubility tests in DMSO, ethanol, and aqueous buffers (pH 2–9) are critical for biological assays. Stability studies under varying temperatures (4°C, 25°C) and light exposure should employ HPLC to track degradation products. emphasizes environmental fate studies, suggesting parallel protocols for lab stability assessments.
Advanced Research Questions
Q. How does the compound interact with biological targets such as sigma receptors, and what experimental models validate these interactions?
- Methodology : Structural analogs () show affinity for sigma receptors via radioligand binding assays (e.g., using [³H]-DTG). Competitive displacement studies and computational docking (e.g., AutoDock Vina) can map binding pockets. In vitro models (cell lines expressing sigma receptors) and in vivo behavioral assays (e.g., nociception tests) further validate activity .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology : Discrepancies may arise from assay conditions (e.g., receptor isoform specificity, cell type variability). Systematic replication using standardized protocols (e.g., ’s randomized block design for environmental studies) is recommended. Meta-analyses of IC50 values and statistical tools (ANOVA, Tukey’s HSD) identify outliers .
Q. How does structural modification of the tetrahydroisoquinoline-sulfonyl group affect potency and selectivity?
- Methodology : Structure-activity relationship (SAR) studies can compare:
Q. What environmental impact assessment protocols apply to this compound, and how are degradation pathways studied?
- Methodology : Per , environmental fate studies include:
- Abiotic degradation : Hydrolysis (pH 7–9), photolysis (UV exposure).
- Biotic degradation : Soil microcosm assays with LC-MS/MS quantification.
- Ecotoxicity : Daphnia magna or algal growth inhibition tests.
Data are modeled using QSAR tools to predict bioaccumulation and persistence .
Data Contradictions and Resolution
Q. Conflicting reports on metabolic stability: How to design experiments to clarify discrepancies?
- Methodology : Compare in vitro (hepatic microsomes) and in vivo (rodent PK) data under controlled conditions. Use isotopically labeled compound (e.g., ¹⁸F or ¹³C) for precise metabolite tracking via LC-HRMS. Cross-validate with human hepatocyte models to account for species-specific metabolism .
Experimental Design Considerations
Q. What statistical frameworks are optimal for dose-response studies involving this compound?
- Methodology : Use nonlinear regression models (e.g., Hill equation) for IC50/EC50 calculations. For in vivo studies, adopt split-plot designs (as in ) to account for variables like administration route and time. Power analysis ensures adequate sample size (n ≥ 6 for rodent studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
